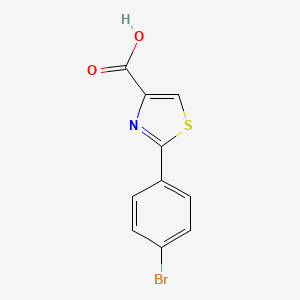

2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXGZVXOAJEGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655501 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-50-9 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the established synthetic route via the Hantzsch thiazole synthesis, offering a rationale for the methodological choices. A thorough characterization of the compound is presented, including predicted and experimentally supported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.

Introduction and Significance

This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The bromophenyl moiety, in particular, can be utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.

Synthesis of this compound

The most common and efficient method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1]

Synthetic Pathway Rationale

The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol

The synthesis of this compound can be achieved in a two-step process starting from 4-bromobenzaldehyde.

Step 1: Synthesis of 4-bromothiobenzamide

4-bromobenzaldehyde is converted to 4-bromothiobenzamide. This can be achieved by reacting the aldehyde with a sulfur source such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.

Step 2: Hantzsch Thiazole Synthesis

The resulting 4-bromothiobenzamide is then reacted with an α-halocarbonyl compound containing a carboxylic acid or a precursor group. A suitable reagent is ethyl 2-chloroacetoacetate. The reaction is typically carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and may be heated to facilitate the reaction. The resulting ethyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

Detailed Protocol:

Materials:

-

4-bromothiobenzamide

-

Ethyl 3-bromo-2-oxobutanoate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

To a solution of 4-bromothiobenzamide (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxobutanoate (1 equivalent).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable solvent and purify by column chromatography to obtain ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate.

-

To the purified ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiazole proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Thiazole H-5 | 8.0 - 8.5 | Singlet | 1H |

| Bromophenyl (ortho to thiazole) | 7.8 - 8.0 | Doublet | 2H |

| Bromophenyl (meta to thiazole) | 7.6 - 7.8 | Doublet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the quaternary carbons of the aromatic rings are expected to be key diagnostic signals.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Thiazole C-2 | 160 - 170 |

| Thiazole C-4 | 140 - 150 |

| Bromophenyl C-ipso (attached to thiazole) | 130 - 135 |

| Bromophenyl C-para (attached to Br) | 125 - 130 |

| Bromophenyl C-ortho | 128 - 132 |

| Bromophenyl C-meta | 120 - 125 |

| Thiazole C-5 | 115 - 120 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=N stretch (Thiazole) | 1600 - 1650 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₆BrNO₂S), the expected molecular weight is approximately 283.94 g/mol for the most abundant isotopes.

Expected Fragmentation Pattern:

-

Molecular Ion Peak [M]⁺: A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity is expected.

-

Loss of -COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z [M-45]⁺).

-

Loss of Br: A fragment corresponding to the loss of the bromine atom (m/z [M-79/81]⁺).

-

Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.

Caption: Molecular structure with key functional groups highlighted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂S | - |

| Molecular Weight | 284.13 g/mol | - |

| CAS Number | 21160-50-9 | - |

| Appearance | Expected to be a solid | - |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF | - |

Applications in Drug Development and Research

Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[2] Its structural features make it a candidate for derivatization to explore its potential as an:

-

Anticancer Agent: The thiazole nucleus is present in several anticancer drugs.

-

Antimicrobial Agent: Thiazole derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Agent: The scaffold can be modified to develop novel anti-inflammatory drugs.

The presence of the bromine atom allows for further functionalization through reactions like Suzuki or Heck coupling, enabling the synthesis of a diverse library of compounds for biological screening.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The Hantzsch thiazole synthesis provides a reliable route to this versatile building block. The detailed spectroscopic data, including NMR, FTIR, and MS, serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in drug discovery highlight its importance as a scaffold for the development of new therapeutic agents. This guide aims to be a valuable resource for scientists and professionals in the field of medicinal and organic chemistry.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

- Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MySkinRecipes. (n.d.). 4-(4-Bromophenyl)thiazole-2-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

-

MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

-

NIH. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

-

NIH. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.

- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.

-

PubChem. (n.d.). 2-(4-bromophenyl)-2-methyl-3H-1,3-thiazole. Retrieved from [Link]

-

Semantic Scholar. (1999). A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

InstaNANO. (2024). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 21160-50-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details a probable synthetic route via the Hantzsch thiazole synthesis, outlines its key physicochemical and spectroscopic characteristics, and explores its reactivity at the carboxylic acid and bromophenyl functionalities. Furthermore, this guide discusses the prospective applications of this compound, drawing insights from the extensive biological activities reported for structurally related thiazole derivatives. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Value of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The subject of this guide, this compound, strategically combines three key functional motifs: the bioactive thiazole ring, a versatile bromophenyl group amenable to cross-coupling reactions, and a carboxylic acid handle for derivatization. This trifunctional architecture positions it as a highly valuable intermediate for the synthesis of compound libraries and as a fragment for the development of targeted therapeutics, such as protein degrader building blocks.[4]

Physicochemical and Spectroscopic Profile

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21160-50-9 | [5][6] |

| Molecular Formula | C₁₀H₆BrNO₂S | [5][6] |

| Molecular Weight | 284.13 g/mol | [5][6] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

| Purity | Commercially available up to ≥98% | [4] |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from analogous structures.

The proton NMR spectrum is expected to show distinct signals for the thiazole proton and the aromatic protons of the bromophenyl ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiazole-H5 | ~8.3 - 8.5 | Singlet (s) | The proton on the thiazole ring is deshielded. |

| Phenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | Protons adjacent to the thiazole ring. |

| Phenyl-H (ortho to Br) | ~7.6 - 7.8 | Doublet (d) | Protons adjacent to the bromine atom. |

| Carboxylic Acid-OH | >12.0 | Broad Singlet (br s) | Highly deshielded and often broad.[7] |

Predicted chemical shifts are based on standard values for aromatic and heterocyclic protons in similar chemical environments.[7][8]

The carbon NMR spectrum will provide a signature for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Typical range for carboxylic acid carbonyls.[9][10] |

| C2 (Thiazole, attached to phenyl) | 168 - 172 | Highly deshielded due to attachment to N and S. |

| C4 (Thiazole, attached to COOH) | 145 - 150 | Deshielded by adjacent heteroatoms and the carboxyl group. |

| C5 (Thiazole) | 125 - 130 | The C-H carbon of the thiazole ring. |

| C (ipso, attached to thiazole) | ~130 | Aromatic carbon attached to the thiazole. |

| C-H (Aromatic) | 128 - 133 | Standard range for aromatic carbons. |

| C-Br (ipso) | ~125 | Aromatic carbon attached to bromine. |

Predicted chemical shifts are based on typical values for thiazole and substituted benzene rings.[9][10][11]

The infrared spectrum will be dominated by absorptions from the carboxylic acid and aromatic moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding.[12] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Strong, sharp peak for the carbonyl group.[12][13] |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Typical for imines within a heterocyclic system. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong | Associated with the carboxylic acid C-O bond. |

| C-Br Stretch | 500 - 600 | Medium to Strong | In the fingerprint region. |

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 283/285 | Molecular ion peak showing the bromine isotope pattern (⁷⁹Br/⁸¹Br). |

| [M-COOH]⁺ | 238/240 | Loss of the carboxylic acid group. |

Synthesis and Methodologies

The most direct and widely recognized method for the construction of the 2-arylthiazole core is the Hantzsch Thiazole Synthesis .[1][14][15] This method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a two-step process starting from 4-bromothiobenzamide and ethyl bromopyruvate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis and Saponification

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[14][16]

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol to form a slurry.

-

Add ethyl bromopyruvate (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the resulting crude mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Suspend the purified ethyl ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and reduce the ethanol volume in vacuo.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 using dilute hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and dry thoroughly to yield the final product.

Chemical Reactivity and Derivatization

The bifunctional nature of this molecule allows for selective reactions at either the carboxylic acid or the bromophenyl group.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.

A standard method for converting the carboxylic acid to its corresponding ester.

Caption: Fischer esterification of the title compound.

Protocol: Synthesis of a Methyl Ester Derivative

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-8 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Reactions at the Bromophenyl Group

The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This powerful reaction allows for the introduction of a wide range of aryl or vinyl substituents.

Caption: Suzuki coupling at the bromophenyl position.

Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C for 6-12 hours.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

The crude product can be purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

While direct biological data for this compound is limited, the extensive research on its structural analogs provides strong indicators of its potential.

-

Anticancer Agents: Numerous thiazole derivatives, including those with a 4-(4-bromophenyl) substituent, have been synthesized and evaluated for their anticancer properties. These compounds often act as inhibitors of key kinases or other enzymes involved in cell proliferation. The title compound serves as a key intermediate for synthesizing such derivatives.[3][17]

-

Antimicrobial Agents: The thiazole nucleus is a common feature in compounds with potent antibacterial and antifungal activities.[2][3] Derivatization of the carboxylic acid group of the title compound with various amines or alcohols could lead to novel antimicrobial candidates.

-

Agrochemicals: The ethyl ester of this compound has been noted for its potential applications in agrochemicals, likely as a precursor for pesticides or herbicides.[18]

-

Materials Science: The rigid, aromatic structure of this molecule suggests potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable derivatization.

Conclusion

This compound is a strategically designed molecule that offers significant versatility for chemical synthesis. Its three distinct functional groups—the thiazole core, the reactive bromophenyl ring, and the carboxylic acid handle—provide orthogonal points for derivatization. This guide has provided a detailed overview of its predicted chemical properties, a plausible and robust synthetic route, and key protocols for its further functionalization. The strong precedent for biological activity in related compounds underscores its potential as a valuable building block for the discovery of new pharmaceuticals and advanced materials. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers looking to harness the potential of this versatile chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][14]

-

University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

-

Molecules. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. 21(9), 1219. [Link][16]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link][15]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][1]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

The Biostore. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid, min 98%, 1 gram. Retrieved from [Link][4]

-

ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. Retrieved from [Link][2]

-

Molecules. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][19]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. 27(19), 6296. [Link]

-

Journal of the American Chemical Society. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. 138(42), 14066-14072. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link][11]

-

Molecules. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. 28(18), 6524. [Link][17]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][9]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link][10]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link][7]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link][13]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link][12]

-

Chemistry Central Journal. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. 13(1), 53. [Link][3]

-

Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Molecules. (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. 24(23), 4386. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Retrieved from [Link]

-

Molecules. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. 27(19), 6296. [Link]

-

ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

Molecules. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. 26(11), 3181. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. eng.uc.edu [eng.uc.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. scribd.com [scribd.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic analysis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 21160-50-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] As a molecule featuring a bromophenyl group, a thiazole core, and a carboxylic acid moiety, its characterization requires a multi-technique approach to ensure unambiguous structural confirmation. This document outlines detailed methodologies and expected spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, from solvent selection to ionization techniques, is explained to provide researchers with not just a protocol, but a foundational understanding of the analytical process.

Introduction and Molecular Overview

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in pharmaceutical compounds, known for a wide range of biological activities.[4] The presence of the bromophenyl group makes it a valuable intermediate for cross-coupling reactions, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives.[3]

Accurate structural confirmation is the bedrock of any chemical research, ensuring that biological or material properties are correctly attributed to the molecule of interest. This guide provides the predicted spectroscopic signatures based on established principles and data from analogous structures, offering a robust validation system for synthetic batches of this compound.

Molecular Structure:

Key Structural Features for Analysis:

-

4-Bromophenyl Ring: A disubstituted aromatic system expecting a characteristic AA'BB' splitting pattern in ¹H NMR and a tell-tale isotopic signature in Mass Spectrometry due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

1,3-Thiazole Ring: A five-membered aromatic heterocycle with a unique electronic environment, giving rise to distinct signals for its single proton and three carbons.

-

Carboxylic Acid Group: A functional group identifiable by a labile, acidic proton in ¹H NMR and strong, characteristic vibrational bands in FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

Causality of Solvent Choice: DMSO-d₆ is selected for three primary reasons:

-

Solubility: It readily dissolves the polar carboxylic acid, ensuring a homogeneous solution for high-resolution spectra.

-

High Boiling Point: It is non-volatile, making sample preparation and handling straightforward.

-

Proton Observation: Unlike protic solvents (e.g., D₂O or CD₃OD), it allows for the direct observation of the acidic carboxylic acid proton (–COOH), which provides crucial structural information.[5]

2.1. ¹H NMR Spectroscopy: Protocol and Interpretation

Experimental Protocol:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of DMSO-d₆.

-

Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans.

}

¹H NMR Experimental Workflow.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | –COOH | The acidic proton of the carboxylic acid typically appears as a broad signal at a very downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent.[5] |

| ~8.55 | Singlet | 1H | Thiazole C5–H | This proton is on a carbon adjacent to the sulfur atom and part of an electron-deficient aromatic ring, resulting in a downfield shift. |

| ~8.05 | Doublet (AA'BB') | 2H | Phenyl C2'–H, C6'–H | These protons are ortho to the electron-withdrawing thiazole ring, deshielding them significantly. They appear as a doublet due to coupling with the C3'/C5' protons. |

| ~7.80 | Doublet (AA'BB') | 2H | Phenyl C3'–H, C5'–H | These protons are ortho to the bromine atom. The characteristic AA'BB' pattern confirms the 1,4-disubstitution of the phenyl ring. |

2.2. ¹³C NMR Spectroscopy: Interpretation

Trustworthiness through Orthogonal Data: ¹³C NMR provides complementary data to ¹H NMR, confirming the carbon skeleton. A standard broadband proton-decoupled experiment is sufficient.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.5 | Thiazole C2 | This carbon is bonded to both sulfur and nitrogen, leading to a highly downfield shift.[4] |

| ~162.0 | –COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this region.[5] |

| ~148.0 | Thiazole C4 | This carbon is attached to the carboxylic acid group and is part of the heterocyclic ring. |

| ~132.5 | Phenyl C3', C5' | Aromatic carbons adjacent to the bromine-substituted carbon. |

| ~131.0 | Phenyl C1' | The ipso-carbon attached to the thiazole ring. |

| ~129.5 | Phenyl C2', C6' | Aromatic carbons ortho to the thiazole substituent. |

| ~127.0 | Thiazole C5 | The only carbon in the thiazole ring bearing a proton.[4] |

| ~125.0 | Phenyl C4' | The ipso-carbon attached to the bromine atom. Its shift is influenced by the heavy atom effect. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Experimental Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Lower the anvil to apply pressure and ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans.

}

FT-IR (ATR) Experimental Workflow.

Predicted Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100–2500 | O–H stretch | Broad, Strong | The very broad nature of this band is the hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[6] |

| ~1700 | C=O stretch | Strong, Sharp | Characteristic absorption for a carbonyl group in a carboxylic acid.[7] |

| ~1600, ~1480 | C=C / C=N stretch | Medium | Aromatic ring stretching vibrations from both the phenyl and thiazole rings.[8] |

| ~1250 | C–O stretch | Medium | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~830 | C–H out-of-plane bend | Strong | This strong band is characteristic of a 1,4-disubstituted (para) benzene ring. |

| ~1010 | C-Br stretch | Medium | Vibration associated with the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as a final, critical checkpoint for structural validation. Electrospray Ionization (ESI) in negative ion mode is the ideal technique for this acidic compound.

Expertise in Method Selection: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. The negative ion mode [M-H]⁻ is preferred because the carboxylic acid readily loses a proton to form a stable carboxylate anion.

The Bromine Isotopic Pattern: A Self-Validating System: A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10] This results in a characteristic isotopic pattern in the mass spectrum: two peaks of almost identical intensity, separated by 2 mass-to-charge units (m/z). The observation of this "M" and "M+2" pattern is definitive proof of the presence of a single bromine atom in the ion.[9][11]

Predicted Mass Spectrum (ESI⁻):

| m/z (Predicted) | Ion | Rationale |

| 282.9 | [M(⁷⁹Br)-H]⁻ | Molecular ion peak for the molecule containing the ⁷⁹Br isotope. |

| 284.9 | [M(⁸¹Br)-H]⁻ | Molecular ion peak for the molecule containing the ⁸¹Br isotope. The relative intensity should be ~97% of the 282.9 peak. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The extended π-system spanning the phenyl and thiazole rings is expected to produce strong absorption bands in the UV region.

Experimental Protocol:

-

Prepare a dilute stock solution of the compound in a UV-grade solvent such as ethanol or methanol.

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Record the spectrum using a quartz cuvette from approximately 200 to 400 nm.

Predicted UV-Vis Absorption:

| Predicted λ_max (nm) | Electronic Transition | Rationale |

| ~330-340 | π → π* | This strong absorption band is attributed to the electronic transition within the highly conjugated 2-phenylthiazole chromophore. The exact position can be influenced by solvent polarity.[12][13][14][15] |

Integrated Data Analysis and Structural Confirmation

No single technique is sufficient for unambiguous structural confirmation. The power of this analytical workflow lies in the synthesis of all data points, as illustrated below.

}

Correlation of Spectroscopic Data to Molecular Structure.

References

-

M. Z. Nowak, I. D. Reva, R. Fausto. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A. [Link]

-

Tarik E. Ali, et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

A. G. Reva, et al. (Year not specified). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. ResearchGate. [Link]

-

(Author not specified). (Year not specified). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

Nowak, M. J., Reva, I., & Fausto, R. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(10), 1786–1796. [Link]

-

Sarma, R., Nath, B., Ghritlahre, A., & Baruah, J. B. (2010). Study on changes in optical properties of phenylbenzothiazole derivatives on metal ion binding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 126–129. [Link]

-

(Author not specified). (Year not specified). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(4-bromophenyl)-2-methyl-3H-1,3-thiazole. [Link]

-

(Author not specified). (Year not specified). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535–3549. [Link]

-

(Author not specified). (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

(Author not specified). (Year not specified). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... ResearchGate. [Link]

-

Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester. [Link]

-

(Author not specified). (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Rajeshirke, M., Kadam, M., & Sekar, N. (2019). Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Fibers and Polymers. [Link]

-

(Author not specified). (Year not specified). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate. [Link]

-

Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

NIST. (n.d.). Bromine. NIST WebBook. [Link]

-

(Author not specified). (Year not specified). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]

-

Maleš, M., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

-

Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

-

(Author not specified). (Year not specified). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica. [Link]

Sources

- 1. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Bromine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study on changes in optical properties of phenylbenzothiazole derivatives on metal ion binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway based on established chemical principles, detail methods for its structural elucidation, and explore its current and potential applications. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and utility. The primary identifier for this compound is CAS Number: 21160-50-9 .[1][2][3]

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole derivative. The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, combined with the reactive handles of a carboxylic acid and a bromophenyl group, makes it a versatile intermediate for further chemical modification.[4]

| Property | Value | Source |

| CAS Number | 21160-50-9 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₂S | [1][2][5] |

| Molecular Weight | 284.1 g/mol | [1] |

| Appearance | Typically an off-white or white solid | [6] |

| Purity | Commercially available at ≥98% | [1] |

| Synonyms | 2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid | [3] |

Synthesis and Purification: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of a thioamide with an α-haloketone. For the target molecule, this translates to the cyclocondensation of 4-bromothiobenzamide with an ethyl ester of bromopyruvic acid, followed by saponification.

Causality in Experimental Design:

-

Choice of Reactants: 4-Bromothiobenzamide provides the C2-N3 bond and the 2-aryl substituent of the thiazole ring. Ethyl bromopyruvate provides the C4-C5-S1 backbone. The ester form is used to protect the carboxylic acid during the ring formation and is easily hydrolyzed in a subsequent step.

-

Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without being overly reactive. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.

-

Saponification: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol. Stir until dissolved.

-

Add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1.05 eq) to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Reduce the solvent volume under reduced pressure. The crude product can be isolated by filtration or by adding water to precipitate the ester.

-

Purify the crude ethyl ester by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Saponification to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution dropwise with 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis and subsequent saponification workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic pattern of bromine (¹⁹Br/⁸¹Br), which is highly characteristic.

Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - Aromatic protons of the bromophenyl ring will appear as two distinct doublets (an AA'BB' system) in the ~7.6-7.9 ppm range due to para-substitution.- The proton at the C5 position of the thiazole ring will appear as a sharp singlet, typically downfield (~8.3-8.5 ppm).- A broad singlet for the carboxylic acid proton will be observed far downfield (>12 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbons of the bromophenyl ring will appear in the aromatic region (~125-135 ppm).- The C-Br carbon will be identifiable.- Thiazole ring carbons will appear further downfield (~115-170 ppm), with the C2 and C4 carbons being significantly deshielded.- The carboxylic acid carbonyl carbon (C=O) will be observed at >165 ppm. |

| IR (cm⁻¹) | - A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.- A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.- Absorptions in the 1500-1600 cm⁻¹ range for C=C and C=N stretching of the aromatic and thiazole rings. |

| Mass Spec (ESI-) | - A strong signal for the [M-H]⁻ ion at m/z ≈ 282/284, showing the characteristic ~1:1 isotopic pattern for one bromine atom. |

Characterization Workflow Diagram

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]

- 3. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiazole synthesis [organic-chemistry.org]

The Hantzsch Synthesis of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of the 2-Aminothiazole Core in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Its prevalence is a testament to its unique combination of physicochemical properties and versatile biological activities. This heterocyclic system is a key structural component in drugs spanning a wide range of indications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[4][5] The inherent synthetic accessibility of the 2-aminothiazole ring system, primarily through the robust and time-tested Hantzsch thiazole synthesis, further cements its importance in the arsenal of medicinal chemists.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-aminothiazole derivatives, with a specific focus on the reaction between p-bromoacetophenone and various thiourea derivatives. As a Senior Application Scientist, this guide is structured to not only provide detailed, actionable protocols but also to illuminate the underlying chemical principles and strategic considerations that inform experimental design. We will explore the nuances of the Hantzsch reaction mechanism, the impact of substituent diversity on thiourea precursors, and provide detailed, field-proven methodologies for the synthesis and characterization of these valuable compounds.

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

First described by Arthur Hantzsch in 1887, this reaction remains a highly efficient and versatile method for the construction of the thiazole ring.[7] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6] In the context of this guide, p-bromoacetophenone serves as our α-haloketone, and a range of thiourea derivatives will be explored as the thioamide component.

The reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Hantzsch Thiazole Synthesis

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

The synthesis initiates with a nucleophilic attack by the sulfur atom of the thiourea derivative on the α-carbon of p-bromoacetophenone, proceeding via an SN2 mechanism to form an S-alkylation intermediate.[2] This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. The resulting five-membered ring, a hydroxythiazoline intermediate, readily undergoes dehydration to yield the final, stable, and aromatic 2-aminothiazole product.[2] The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[2]

Experimental Protocols and Strategic Considerations

The following section provides detailed, step-by-step protocols for the synthesis of 2-aminothiazole derivatives from p-bromoacetophenone and both unsubstituted and substituted thioureas. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole from Unsubstituted Thiourea

This foundational protocol outlines the synthesis of the parent 2-amino-4-(4-bromophenyl)thiazole, a versatile intermediate for further functionalization.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 2-amino-4-phenylthiazole derivatives.

Materials:

-

p-Bromoacetophenone (1.0 eq)

-

Thiourea (1.5 eq)

-

Methanol

-

5% Aqueous Sodium Carbonate (Na₂CO₃) Solution

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-bromoacetophenone and thiourea in methanol.[6]

-

Heat the mixture to reflux with stirring for 30-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product is a key driving force.[2]

-

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution.[6]

-

Rationale: The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction medium.[2] Neutralization with a weak base like sodium carbonate deprotonates the thiazole nitrogen, rendering the product neutral and causing it to precipitate out of the aqueous solution.

-

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove any inorganic salts and residual solvent.

-

Allow the product to air dry completely. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).[9]

Protocol 2: Synthesis of 2-(Substituted-amino)-4-(4-bromophenyl)thiazoles from N-Substituted Thioureas

This protocol is adapted for the use of N-monosubstituted thioureas, leading to the formation of 2-(substituted-amino)thiazoles.

Materials:

-

p-Bromoacetophenone (1.0 eq)

-

N-Aryl or N-Alkyl Thiourea (1.1 eq)

-

Ethanol

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

Procedure:

-

To a round-bottom flask, add p-bromoacetophenone and the N-substituted thiourea.[4]

-

Add a suitable volume of ethanol to dissolve the reactants.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[4]

-

Rationale: The reaction with substituted thioureas may require longer reaction times or different solvents compared to unsubstituted thiourea due to steric and electronic effects of the substituent. Ethanol is a versatile solvent for this transformation.

-

-

Upon completion, cool the mixture to room temperature.

-

Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic (pH 7-8).

-

Rationale: Similar to Protocol 1, this step is to neutralize the hydrobromide salt of the product and induce precipitation.

-

-

If a solid precipitates, collect it by vacuum filtration, wash with water, and air dry. If the product oils out, it may be necessary to perform an extraction with an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer, and removal of the solvent under reduced pressure.

-

Purify the product as needed, typically by recrystallization or column chromatography.

-

Characterize the purified product using appropriate analytical techniques.

Influence of Thiourea Substituents:

The nature of the substituent on the thiourea derivative can influence both the reaction rate and the regioselectivity of the cyclization.

-

Steric Hindrance: Bulky substituents on the thiourea nitrogen can slow down the rate of the initial S-alkylation and the subsequent intramolecular cyclization.

-

Electronic Effects: Electron-donating groups on an N-aryl substituent can increase the nucleophilicity of the nitrogen, potentially favoring the cyclization step. Conversely, electron-withdrawing groups may decrease nucleophilicity.

-

Regioselectivity with N-Monosubstituted Thioureas: In neutral or basic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole isomer exclusively. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted-2-iminothiazoline isomer can be formed.[10] The choice of reaction conditions is therefore critical in controlling the isomeric outcome.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives from p-bromoacetophenone.

| Thiourea Derivative | Solvent | Reaction Time | Yield (%) | Reference |

| Thiourea | Methanol | 30 min | ~95% | [8] |

| Thiourea | Ethanol | 16 hours | 72.9% | [8] |

| Chloroacetylated Thiourea | Methanol | 3 hours | High | [8] |

| N-Aryl Thioureas | Ethanol | 2-4 hours | Good to Excellent | [4] |

Conclusion: A Versatile Synthesis for Modern Drug Discovery

The Hantzsch thiazole synthesis remains an indispensable tool for the construction of the medicinally vital 2-aminothiazole scaffold. The reaction of p-bromoacetophenone with a diverse array of thiourea derivatives offers a straightforward and high-yielding route to a wide range of functionalized thiazoles. By understanding the underlying reaction mechanism and the influence of reaction parameters and substrate substituents, researchers can effectively leverage this powerful transformation to generate novel molecular entities for drug discovery programs. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this important synthetic methodology in the laboratory.

References

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. (n.d.). ResearchGate. [Link]

-

Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13, 57. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

-

Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]

-

Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (n.d.). SciSpace. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4- (4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). University of Baghdad Digital Repository. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015). ResearchGate. [Link]

-

Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. [Link]

-

Synthesis and biological evaluation of some substituted amino thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2012). National Institutes of Health. [Link]

-

Research Article Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2015). Semantic Scholar. [Link]

-

Acetophenone, p-bromo. (n.d.). Organic Syntheses. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Institutes of Health. [Link]

-

Yield-time curve of the reaction of 4'-bromoacetophenone and... (n.d.). ResearchGate. [Link]

-

p-Bromoacetophenone. (n.d.). PubChem. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. [Link]

-

Bromination of Acetophenone Poster. (n.d.). ResearchGate. [Link]

-

Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... (n.d.). ResearchGate. [Link]60780963)

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Formation Mechanism of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive examination of the synthetic pathway and core chemical mechanisms involved in the formation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal principles behind the synthetic strategy, offering both mechanistic depth and practical, field-proven protocols. The thiazole ring is a privileged scaffold in medicinal chemistry, and understanding its synthesis is paramount for the development of novel therapeutics.[1]

Part 1: Strategic Synthesis by Retrosynthetic Analysis

To logically devise a synthesis for this compound, we employ retrosynthesis. The target structure is disconnected at the bonds formed during the primary cyclization reaction. The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[1] This approach involves the condensation of a thioamide with an α-halocarbonyl compound.

Applying this logic, we identify two key synthons:

-

Aryl Thioamide: 4-bromothiobenzamide, which provides the C2-N3-aryl fragment of the thiazole.

-

α-Halo Carbonyl: An ester of bromopyruvic acid (e.g., ethyl bromopyruvate), which supplies the C4-C5-S1 backbone and the eventual carboxylic acid moiety.

This leads to a three-stage synthetic strategy:

-

Thionation: Conversion of a commercially available amide (4-bromobenzamide) to the requisite thioamide using a specialized thionating agent.

-

Hantzsch Cyclization: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring as its ethyl ester derivative.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

The overall workflow is visualized below.

Caption: High-level overview of the three-stage synthetic workflow.

Part 2: A Deep Dive into the Reaction Mechanisms

A thorough understanding of the mechanism at each stage is critical for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Thionation via Lawesson's Reagent

The conversion of the carbonyl oxygen of an amide to sulfur is most efficiently achieved using Lawesson's Reagent (LR).[2][3] While other reagents like phosphorus pentasulfide exist, LR is milder and often results in cleaner reactions with higher yields.[2]

The mechanism is not a simple substitution but a complex, Wittig-like pathway. In solution, the dimeric Lawesson's Reagent is in equilibrium with a highly reactive dithiophosphine ylide monomer.[4] This monomer undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms an extremely stable phosphorus-oxygen double bond, releasing the desired thioamide.[2][5]

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Stage 2: The Hantzsch Thiazole Synthesis Core Mechanism

This is the cornerstone of the synthesis, where the heterocyclic ring is constructed. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack (S-Alkylation): The thioamide is a bidentate nucleophile. The sulfur atom, being larger and more polarizable ('softer'), preferentially attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in a classic SN2 reaction. This forms an isothioamide intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate now acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ester group, forming a five-membered ring. This results in a tetrahedral intermediate, specifically a 4-hydroxythiazoline derivative.

-

Dehydration & Aromatization: The 4-hydroxythiazoline intermediate readily eliminates a molecule of water. This dehydration step is thermodynamically favored as it results in the formation of a stable, conjugated aromatic thiazole ring system.[7]

Caption: Step-by-step mechanism of the Hantzsch Thiazole Synthesis.

Stage 3: Saponification of the Ethyl Ester

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, a process known as saponification.[8]

The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. An acidic workup in a subsequent step is required to protonate the carboxylate salt and yield the final, neutral carboxylic acid product, which often precipitates from the aqueous solution.[9][10]

Part 3: Field-Proven Experimental Protocols

The following protocols are self-validating systems, synthesized from established methodologies. Researchers should adapt them as necessary, with appropriate safety precautions.

Protocol 1: Synthesis of 4-Bromothiobenzamide

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzamide (1.0 eq) and Lawesson's Reagent (0.55-0.60 eq).[11]

-

Solvent: Add anhydrous toluene to the flask (approx. 4 mL per 1 mmol of amide).

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

-

Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue contains the desired thioamide and phosphorus byproducts. Purify the product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system.[3]

Protocol 2: Hantzsch Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

-

Setup: Dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

-

Reaction: Add ethyl bromopyruvate (1.0-1.1 eq) to the solution.[6][12]

-

Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, the reaction mixture can be poured into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ester product.[13]

Protocol 3: Hydrolysis to this compound

-

Setup: Suspend the ethyl ester product (1.0 eq) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v) to the suspension.[9]

-

Heating: Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve as the carboxylate salt is formed.

-

Acidification: Cool the clear solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.

-

Isolation: The target carboxylic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[14][15]

Part 4: Data Presentation and Key Parameters

The efficiency of this synthetic pathway is contingent on careful control of reaction parameters.

| Reaction Stage | Key Reagents | Stoichiometry (Typical) | Solvent | Temperature | Typical Yield | Ref. |

| Thionation | Amide : Lawesson's Reagent | 1.0 : 0.55 | Toluene | Reflux (~110 °C) | 85-95% | [11] |

| Hantzsch Cyclization | Thioamide : Bromo-ester | 1.0 : 1.0 | Ethanol | Reflux (~78 °C) | 70-90% | [1][6] |

| Saponification | Ester : NaOH | 1.0 : 2.5 | Ethanol/Water | Reflux (~80-90 °C) | >90% | [9] |

Conclusion